Cas no 1281667-10-4 (2,2,2-trifluoro-1-2-(trifluoromethoxy)phenylethan-1-one)

2,2,2-trifluoro-1-2-(trifluoromethoxy)phenylethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2'-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone
- 2,2,2-Trifluoro-1-(2-(trifluoromethoxy)phenyl)ethanone
- 2,2,2-Trifluoro-1-(2-trifluoromethoxy-phenyl)-ethanone
- 2,2,2-Trifluoro-1-(2-(trifluoromethoxy)phenyl)ethan-1-one
- 2,2,2-trifluoro-1-2-(trifluoromethoxy)phenylethan-1-one
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- MDL: MFCD18046777
- Inchi: 1S/C9H4F6O2/c10-8(11,12)7(16)5-3-1-2-4-6(5)17-9(13,14)15/h1-4H
- InChI Key: BGTKJRPRAIOLIR-UHFFFAOYSA-N
- SMILES: FC(C(C1=C([H])C([H])=C([H])C([H])=C1OC(F)(F)F)=O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 282
- XLogP3: 3.9
- Topological Polar Surface Area: 26.3
2,2,2-trifluoro-1-2-(trifluoromethoxy)phenylethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1933587-0.05g |
2,2,2-trifluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-one |
1281667-10-4 | 0.05g |
$587.0 | 2023-09-17 | ||
Enamine | EN300-1933587-10g |
2,2,2-trifluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-one |
1281667-10-4 | 10g |
$3007.0 | 2023-09-17 | ||
abcr | AB435149-5g |
2'-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone; . |
1281667-10-4 | 5g |
€1166.80 | 2025-02-15 | ||
Enamine | EN300-1933587-0.5g |
2,2,2-trifluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-one |
1281667-10-4 | 0.5g |
$671.0 | 2023-09-17 | ||
Enamine | EN300-1933587-1.0g |
2,2,2-trifluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-one |
1281667-10-4 | 1g |
$871.0 | 2023-06-02 | ||
Enamine | EN300-1933587-0.1g |
2,2,2-trifluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-one |
1281667-10-4 | 0.1g |
$615.0 | 2023-09-17 | ||
Enamine | EN300-1933587-1g |
2,2,2-trifluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-one |
1281667-10-4 | 1g |
$699.0 | 2023-09-17 | ||
Enamine | EN300-1933587-10.0g |
2,2,2-trifluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-one |
1281667-10-4 | 10g |
$3746.0 | 2023-06-02 | ||
abcr | AB435149-10g |
2'-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone; . |
1281667-10-4 | 10g |
€1944.40 | 2025-02-15 | ||
Enamine | EN300-1933587-5g |
2,2,2-trifluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-one |
1281667-10-4 | 5g |
$2028.0 | 2023-09-17 |
2,2,2-trifluoro-1-2-(trifluoromethoxy)phenylethan-1-one Related Literature
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Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
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Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
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Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
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Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
Additional information on 2,2,2-trifluoro-1-2-(trifluoromethoxy)phenylethan-1-one
Introduction to 2,2,2-Trifluoro-1-(2-trifluoromethoxyphenyl)ethan-1-one (CAS No. 1281667-10-4)
2,2,2-Trifluoro-1-(2-trifluoromethoxyphenyl)ethan-1-one, with the CAS number 1281667-10-4, is a multifunctional compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique trifluoromethyl and trifluoromethoxy substituents, which confer it with distinct chemical and biological properties. The combination of these functional groups makes it a valuable intermediate in the synthesis of various pharmaceuticals and advanced materials.
The molecular structure of 2,2,2-trifluoro-1-(2-trifluoromethoxyphenyl)ethan-1-one consists of a benzene ring substituted with a trifluoromethoxy group at the para position and a trifluoromethyl ketone moiety attached to the phenyl ring. This arrangement provides the molecule with enhanced lipophilicity and metabolic stability, which are crucial for its applications in drug discovery and development.
Recent research has highlighted the potential of 2,2,2-trifluoro-1-(2-trifluoromethoxyphenyl)ethan-1-one in various therapeutic areas. For instance, studies have shown that compounds containing trifluoromethyl and trifluoromethoxy groups exhibit potent antiviral and anticancer activities. These properties are attributed to the ability of these groups to modulate key biological targets such as enzymes and receptors involved in disease pathways.
In the context of antiviral research, 2,2,2-trifluoro-1-(2-trifluoromethoxyphenyl)ethan-1-one has been investigated for its potential to inhibit viral replication. One notable study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively suppressed the replication of influenza viruses by targeting viral proteases. This finding opens up new avenues for the development of antiviral drugs that can combat emerging viral threats.
Beyond its antiviral applications, 2,2,2-trifluoro-1-(2-trifluoromethoxyphenyl)ethan-1-one has also shown promise in cancer therapy. Research conducted at the National Cancer Institute revealed that this compound exhibits selective cytotoxicity against various cancer cell lines. The mechanism of action involves the induction of apoptosis through the modulation of mitochondrial pathways. These findings suggest that 2,2,2-trifluoro-1-(2-trifluoromethoxyphenyl)ethan-1-one could serve as a lead compound for the development of novel anticancer agents.
In addition to its biological activities, 2,2,2-trifluoro-1-(2-trifluoromethoxyphenyl)ethan-1-one is also being explored for its potential applications in materials science. The presence of fluorine atoms imparts unique physical properties to this compound, making it suitable for use in advanced materials such as polymers and coatings. For example, recent studies have demonstrated that derivatives of this compound can be used to enhance the thermal stability and mechanical strength of polymer-based materials.
The synthesis of 2,2,2-trifluoro-1-(2-trifluoromethoxyphenyl)ethan-1-one typically involves multi-step processes that include electrophilic aromatic substitution reactions and nucleophilic acyl substitution reactions. Advances in synthetic methodologies have led to more efficient and scalable routes for producing this compound. One such method involves the use of transition-metal catalysts to facilitate the formation of carbon-fluorine bonds with high selectivity and yield.
The safety profile of 2,2,2-trifluoro-1-(2-trifluoromethoxyphenyl)ethan-1-one is an important consideration for its practical applications. Toxicological studies have shown that this compound exhibits low toxicity when administered at therapeutic doses. However, as with any chemical compound, proper handling and storage protocols should be followed to ensure safety in laboratory settings.
In conclusion, 2,2,2-trifluoro-1-(2-trifluoromethoxyphenyl)ethan-1-one (CAS No. 1281667-10-4) is a versatile compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique chemical structure endows it with valuable biological activities and physical properties that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound is poised to play a significant role in advancing various scientific fields.
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